Superior Potency in Spinal Antinociception vs. 3D Analog and Morphine
In the rat tail-flick test for thermal nociception, intrathecal administration of (D-Tyr1,N-Me-Phe3)-Neuropeptide FF (1DMe) showed dramatically higher potency compared to its peptidase-resistant analog 3D and the gold-standard opioid morphine. On a molar basis, 1DMe was 20 times more potent than 3D and 50 times more potent than morphine [1].
| Evidence Dimension | In vivo spinal antinociceptive potency |
|---|---|
| Target Compound Data | 1DMe: ED50 not specified, significant antinociception at 0.86 nmol |
| Comparator Or Baseline | Analog 3D: significant antinociception at 8.6 nmol; Morphine: significant antinociception at 13.2 nmol |
| Quantified Difference | 1DMe is 20-fold more potent than 3D and 50-fold more potent than morphine on a molar basis. |
| Conditions | Rat tail-flick test; intrathecal (i.t.) injection; doses represent those producing significant antinociception. |
Why This Matters
This superior potency allows for the use of lower doses to achieve robust antinociception, reducing potential off-target effects and material costs in chronic pain models.
- [1] Gouardères, C., Jhamandas, K., Sutak, M., & Zajac, J. M. (1996). Role of opioid receptors in the spinal antinociceptive effects of neuropeptide FF analogues. British Journal of Pharmacology, 117(3), 493-501. View Source
